吖啶黄素

描述

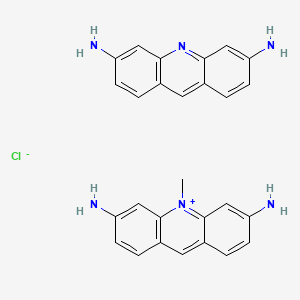

Acriflavine, also known as acriflavinium chloride, is a topical antiseptic that appears as an orange or brown powder. It was first synthesized in 1912 by the German scientist Paul Ehrlich. Acriflavine is derived from acridine and is known for its antibacterial, antiviral, antimalarial, and antifungal properties .

科学研究应用

Acriflavine has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for the analysis of pharmaceutical and biological compounds.

Biology: Employed in the fluorescent labeling of high molecular weight ribonucleic acid (RNA).

Medicine: Investigated for its potential in treating antibiotic-resistant bacteria, malaria, and viral infections such as COVID-19

Industry: Utilized in the treatment of external fungal infections in aquarium fish.

作用机制

Target of Action

Acriflavine primarily targets the Hypoxia-Inducible Factor (HIF-1) and the Papain-Like Protease (PLpro) . HIF-1 is a heterodimeric transcription factor that mediates adaptive responses to hypoxia and plays critical roles in cancer progression . PLpro is an enzyme that plays a crucial role in the replication of viruses, including SARS-CoV-2 .

Mode of Action

Acriflavine binds directly to HIF-1 and HIF-2, inhibiting their dimerization and transcriptional activity . This binding disrupts the ability of these factors to regulate gene expression in response to low oxygen levels . Acriflavine also inhibits the active site of the PLpro enzyme, blocking its ability to assist in viral replication .

Biochemical Pathways

Acriflavine interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies . It also disrupts glucose metabolism, leading to a reduction in glucose availability and suppression of the Warburg effect in melanoma cells . Furthermore, it downregulates metabolic pathways, especially Oxidative Phosphorylation (OXPHOS) and MYC/cell proliferation pathways .

Pharmacokinetics

It is known that acriflavine is a topical antiseptic, indicating that it is primarily administered externally and absorbed through the skin .

Result of Action

Acriflavine’s action results in the inhibition of tumor growth and vascularization . It also inhibits viral replication at nanomolar concentration in cellular models, in vivo in mice, and ex vivo in human airway epithelia, with broad range activity against SARS-CoV-2 and other betacoronaviruses .

Action Environment

The action of Acriflavine can be influenced by environmental factors such as pH. The fluorescent probe action of Acriflavine is based on the remarkable fluorescence turning-off via formation of ion-pair complexes with acidic drugs at a specific pH . This suggests that the efficacy and stability of Acriflavine could be affected by the pH of its environment .

生化分析

Biochemical Properties

Acriflavine is known to interact with various biomolecules. It is a DNA intercalating drug, disrupting DNA synthesis and leading to high levels of mutation in the copied DNA strands . This prevents bacterial and viral replication . Acriflavine also has the ability to interfere with many cellular functions .

Cellular Effects

Acriflavine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of Ehrlich carcinoma cells in mice . Acriflavine also restricts glucose availability and suppresses the Warburg effect in melanoma cells . Furthermore, it has been discovered as an effective inhibitor of SARS-CoV-2 papain-like protease (PLpro), inhibiting viral replication at nanomolar concentrations .

Molecular Mechanism

Acriflavine exerts its effects at the molecular level through several mechanisms. It blocks the active site of the SARS-CoV-2 papain-like protease with a unique binding mode . This action is confirmed by structural characterization with X-ray crystallography and NMR . Acriflavine also interferes with the expression of the hypoxia-inducible factor, acting on metastatic niches of tumors and significantly enhancing the effects of other anticancer therapies .

Temporal Effects in Laboratory Settings

The effects of acriflavine change over time in laboratory settings. For instance, the detachment of minicircles from the kDNA disk promotes the disassembly of the network, thereby generating dyskinetoplastic cells . This suggests that acriflavine inhibits Trypanosoma cruzi multiplication by interfering with kDNA replication .

Dosage Effects in Animal Models

In animal models, the effects of acriflavine vary with different dosages. For example, administration of acriflavine (15 mg kg −1 day −1, i.m., 14 days) to ICR mice subcutaneously implanted with Ehrlich carcinoma resulted in approximately 30% inhibition in tumor growth .

Metabolic Pathways

Acriflavine is involved in several metabolic pathways. It interferes with the expression of the hypoxia-inducible factor, thus acting on metabolic pathways, especially the mitochondrial oxidative phosphorylation system (OXPHOS) and MYC/cell proliferation .

Transport and Distribution

Acriflavine is transported and distributed within cells and tissues. It is known to avidly bind with the plasma membrane of Yac-1 cells, leading to morphological changes in the cells, such as bleb formations, swelling, and ballooning .

Subcellular Localization

It is known that acriflavine can effectively intercalate with deoxyribonucleic acid (DNA), which is located in the nucleus of the cell . This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, thereby preventing bacterial and viral replication .

准备方法

Synthetic Routes and Reaction Conditions: Acriflavine is synthesized from acridine through a series of chemical reactions. The primary method involves the nitration of acridine to form 3,6-dinitroacridine, which is then reduced to 3,6-diaminoacridine. The final step involves methylation to produce acriflavine .

Industrial Production Methods: Industrial production of acriflavine typically involves large-scale nitration and reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often a mixture of acriflavine and proflavine .

化学反应分析

Types of Reactions: Acriflavine undergoes various chemical reactions, including:

Oxidation: Acriflavine can be oxidized to form different derivatives.

Reduction: The reduction of acriflavine can lead to the formation of diaminoacridine.

Substitution: Acriflavine can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products:

Oxidation: Various oxidized derivatives of acriflavine.

Reduction: Diaminoacridine.

Substitution: Halogenated or nucleophile-substituted acriflavine derivatives.

相似化合物的比较

Proflavine: Another acridine derivative with similar antibacterial properties.

Methylene Blue: A dye with similar applications in medicine and biology.

Acridine Orange: Used for similar fluorescent labeling applications

Uniqueness of Acriflavine: Acriflavine is unique due to its potent inhibitory effects on HIF-1α and its broad-spectrum activity against various pathogens. Its ability to intercalate with DNA and inhibit key enzymes makes it a versatile compound in scientific research .

属性

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJLNXHANOHNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988185 | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown to orange powder; Green fluorescence when diluted in water; [Hawley] | |

| Record name | Acriflavine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2053 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

8048-52-0, 65589-70-0, 69235-50-3, 68518-47-8, 8063-24-9 | |

| Record name | Acridinium, 3,6-diamino-10-methyl-, chloride, mixt. with 3,6-acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=8048-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acriflavine [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065589700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069235503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acriflavine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13373 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,6-Diamino-10-methylacridin-10-ium chloride--acridine-3,6-diamine (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acriflavine, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diamino-10-methylacridin-10-ium acridine-3,6-diamine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acriflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 51555-26-1 and 53307-10-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does acriflavine interact with its targets at a molecular level?

A: Acriflavine exhibits a multifaceted interaction profile, binding to various biological targets. One prominent mechanism is its intercalation into DNA, preferentially binding to guanine-rich regions [, , ]. This interaction disrupts DNA structure and function, potentially interfering with vital cellular processes like replication and transcription. Additionally, acriflavine interacts with proteins, demonstrating a competitive inhibition of catalase, a crucial enzyme for cellular defense against oxidative stress []. It also inhibits acetylcholinesterase, an enzyme crucial for nerve impulse transmission [].

Q2: What are the downstream consequences of acriflavine's interaction with DNA and proteins?

A: Acriflavine's interaction with DNA can lead to various downstream effects. By interfering with DNA replication and transcription, it can inhibit cell growth and proliferation []. Furthermore, it can cause mutations, as observed in studies on bacteria and yeast [, , , ]. Its inhibitory action on proteins like catalase can disrupt cellular redox balance, potentially leading to oxidative stress []. In the case of acetylcholinesterase, inhibition by acriflavine can disrupt neuronal signaling [].

Q3: What is the molecular formula and weight of acriflavine?

A3: Acriflavine, often used as a mixture of two closely related compounds, 3,6-diamino-10-methylacridinium chloride (acriflavine neutral) and 3,6-diaminoacridine dihydrochloride (proflavine), possesses a molecular formula of C14H14N3+•Cl- for the former and C13H11N3•2HCl for the latter. The molecular weight of acriflavine neutral is 259.74 g/mol and proflavine is 288.18 g/mol.

Q4: Is there spectroscopic data available for acriflavine?

A: Yes, spectroscopic studies have provided valuable insights into acriflavine's properties and interactions. Studies have shown that the interaction of acriflavine with acetylcholinesterase results in a bathochromic and hypochromic shift in the visible absorption spectrum of the dye, with a maximum difference at 472 nm []. Similar spectral shifts have been observed with other proteins, indicating a change in the dye's electronic environment upon binding [, ].

Q5: Does acriflavine's performance vary under different conditions?

A: Acriflavine's activity can be influenced by factors like pH and the presence of metal ions []. For instance, acriflavine uptake in bacteria increases with increasing pH []. Additionally, certain metal ions can affect its binding affinity to cellular components [].

Q6: Does acriflavine exhibit catalytic activity?

A: While not a catalyst itself, acriflavine can be incorporated into systems with catalytic properties. For example, hybrid poly(acriflavine)/FAD films have shown electrocatalytic activity towards NADH and NAD+ [].

Q7: Have computational methods been applied to study acriflavine?

A: Yes, computational chemistry has played a role in understanding acriflavine's interactions. For instance, molecular docking studies have been employed to investigate the interaction of acriflavine with the SARS-CoV-2 spike protein, providing insights into its potential as an antiviral agent [].

Q8: How do structural modifications of acriflavine affect its activity?

A: While specific SAR studies on acriflavine are limited in the provided research, general trends can be inferred. The presence of the acridine ring system, with its planar structure, is crucial for intercalation into DNA [, ]. The amino groups are thought to contribute to binding through electrostatic interactions with negatively charged phosphate groups in the DNA backbone.

Q9: Are there formulation strategies to improve acriflavine's properties?

A: Research indicates the development of acriflavine emulsions to improve its application as an antiseptic []. Further research into formulations could enhance its stability, solubility, or bioavailability for specific applications.

Q10: What do in vitro studies reveal about acriflavine's activity?

A: Acriflavine demonstrates inhibitory effects on various cell types in vitro. Studies show its potential to inhibit the growth of esophageal adenocarcinoma cells, especially in 3D culture models, suggesting its potential as an anticancer agent [].

Q11: Has acriflavine been tested in animal models or clinical trials?

A: Acriflavine has been investigated in animal models to explore its therapeutic potential. Studies in mice have shown that acriflavine can inhibit tumor growth, likely due to its anti-angiogenic effects, hindering the formation of new blood vessels necessary for tumor development [].

Q12: Have resistance mechanisms to acriflavine been identified?

A: Research suggests that resistance to acriflavine can develop through mutations affecting cellular uptake or efflux mechanisms. For example, in bacteria, mutations in the acrA gene lead to increased acriflavine resistance, likely by reducing its intracellular accumulation [, , , ].

Q13: Does acriflavine exhibit cross-resistance with other compounds?

A: Acriflavine exhibits cross-resistance with certain compounds, suggesting shared resistance mechanisms. For instance, bacteria resistant to acriflavine often display resistance to other drugs like neomycin and streptomycin, as well as dyes like ethidium bromide and proflavine []. This cross-resistance highlights the potential challenge of combating drug resistance, as mutations can confer resistance to multiple agents.

Q14: What analytical techniques are used to study acriflavine?

A: Various analytical techniques have been employed to study acriflavine and its interactions. Spectrofluorometry, utilizing acriflavine's fluorescent properties, allows for sensitive quantification of its interaction with biomolecules like enoxaparin sodium []. Polarography has also been used for quantitative determination of acriflavine in different formulations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-BUTANOYLPIPERAZIN-1-YL)-1-(4-METHYLBENZENESULFONYL)-2-OXOETHYL]BENZAMIDE](/img/structure/B2519971.png)

![1-{[4-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane](/img/structure/B2519973.png)

![3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2519975.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2519979.png)

![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)

![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)

![N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2519992.png)